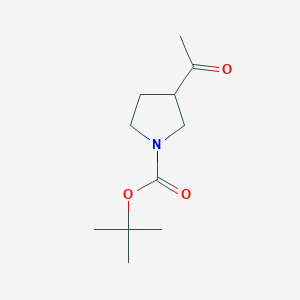

Tert-butyl 3-acetylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-acetylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNNGFYIEBJFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649503 | |

| Record name | tert-Butyl 3-acetylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858643-95-5 | |

| Record name | tert-Butyl 3-acetylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-acetylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 3-acetylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and analysis of Tert-butyl 3-acetylpyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry.

Core Chemical Properties

This compound is a synthetic organic compound featuring a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group and functionalized with an acetyl group. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly pharmaceutical agents.

Structure and Identification:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₁H₁₉NO₃[1]

-

CAS Number: 858643-95-5[1]

-

InChIKey: WTNNGFYIEBJFPX-UHFFFAOYSA-N[1]

Physicochemical Data:

The following table summarizes the key computed physicochemical properties of the compound. Experimental data can vary based on purity and conditions.

| Property | Value | Source |

| Molecular Weight | 213.27 g/mol | PubChem[1] |

| Exact Mass | 213.13649347 Da | PubChem[1] |

| Topological Polar Surface Area | 46.6 Ų | PubChem[1] |

| Complexity | 267 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Spectroscopic Data

Expected ¹H NMR Spectral Features (CDCl₃):

-

~1.46 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.

-

~2.1-2.3 ppm (m, 1H): Pyrrolidine ring proton.

-

~3.0-3.7 ppm (m, 5H): Pyrrolidine ring protons.

-

~1.6-1.8 ppm (m, 1H): Pyrrolidine ring proton.

Expected ¹³C NMR Spectral Features (CDCl₃):

-

~28.5 ppm: Methyl carbons of the tert-butyl group.

-

~80.0 ppm: Quaternary carbon of the tert-butyl group.

-

~154.0 ppm: Carbonyl carbon of the Boc group.

-

~208.0 ppm: Carbonyl carbon of the acetyl group.

-

~25-60 ppm: Pyrrolidine ring carbons.

Expected Mass Spectrometry (MS) Data:

-

[M+H]⁺: m/z 214.1438

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the acylation of a suitable N-Boc protected pyrrolidine precursor. A general, illustrative protocol is provided below.

Illustrative Synthesis Protocol: Grignard Reaction with N-Boc-3-cyanopyrrolidine

This protocol describes a plausible method for synthesizing the target compound.

Materials:

-

N-Boc-3-cyanopyrrolidine

-

Methylmagnesium bromide (MeMgBr) in THF (3M solution)

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-Boc-3-cyanopyrrolidine (1 equivalent) dissolved in anhydrous diethyl ether.

-

Grignard Addition: The solution is cooled to 0°C in an ice bath. Methylmagnesium bromide solution (1.2 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, the reaction is carefully quenched by slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate.

-

Washing: The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Safety and Handling

This compound is classified with the following hazards:

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Precautionary Measures:

-

Prevention: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area. Wash skin thoroughly after handling.[2]

-

Storage: Store in a well-ventilated place and keep the container tightly closed. It is recommended to keep the product refrigerated and protected from light and heat.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[2]

Logical Relationships and Reactivity

The chemical reactivity of this molecule is governed by its three primary functional groups: the Boc-protected amine, the pyrrolidine ring, and the acetyl ketone.

This guide serves as a foundational resource for professionals engaged in research and development. For specific applications, further consultation of peer-reviewed literature and patents is recommended.

References

An In-depth Technical Guide to Tert-butyl 3-acetylpyrrolidine-1-carboxylate (CAS Number: 858643-95-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 3-acetylpyrrolidine-1-carboxylate, a versatile building block in medicinal chemistry. This document outlines its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and applications in drug discovery, with a focus on its role as a key intermediate.

Chemical and Physical Properties

This compound, also known as 1-Boc-3-acetylpyrrolidine, is a carbamate-protected pyrrolidine derivative. The tert-butoxycarbonyl (Boc) protecting group makes it a stable and useful synthon in multi-step organic syntheses.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 858643-95-5 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| Appearance | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Density | No data available | |

| Solubility | No data available |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | δ (ppm): 3.77-3.40 (m, 2H), 3.25-3.22 (m, 3H), 2.17 (s, 3H), 2.11-2.03 (m, 1H), 1.94-1.85 (m, 1H), 1.39 (s, 9H) |

| ¹³C NMR | No data available |

| Mass Spectrometry (MS) | Mass spectrum (ES+) m/z: 157.89 (M-56) |

| Infrared (IR) Spectroscopy | No data available |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reaction of a Weinreb amide precursor with a Grignard reagent.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate.

Materials:

-

tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

-

Methylmagnesium bromide (3M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Under a nitrogen atmosphere, dissolve tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add methylmagnesium bromide solution (3M in diethyl ether, 5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 30 minutes.

-

Quench the reaction by slowly pouring the mixture into a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product, this compound. The crude product can often be used in subsequent steps without further purification.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly as a precursor for creating substituted pyrrolidine rings, which are common scaffolds in drug molecules.[2]

Inhibitors of Haemophilus influenzae TrmD

A significant application of this compound is in the synthesis of selective inhibitors of tRNA (guanine-N1)-methyltransferase (TrmD) from Haemophilus influenzae. TrmD is an essential enzyme for this bacterium, making it a promising target for novel antibiotics. The pyrrolidine scaffold of this compound is utilized to mimic the interaction of tRNA with the TrmD enzyme.

Diagram 2: Role in TrmD Inhibitor Synthesis

Caption: Role as a precursor for selective TrmD inhibitors.

Safety and Handling

This compound is classified with the following hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[3] Work should be conducted in a well-ventilated area or a fume hood.[3]

Table 3: GHS Hazard Information

| Hazard Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. Its stable, protected structure allows for a wide range of chemical modifications, making it a key component in the development of novel therapeutics, such as TrmD inhibitors. Proper handling and adherence to safety guidelines are essential when working with this compound. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this important chemical building block.

References

Characterization of (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate, a key chiral building block in organic synthesis. This document outlines its physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis and purification.

Core Data Summary

The following tables summarize the key quantitative data for (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate, facilitating its identification and use in research and development.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol [1] |

| CAS Number | 91550-08-2[1] |

| Appearance | White to off-white solid[1] |

| Melting Point | 46-49 °C[1] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| IR Spectroscopy | Data not available in search results. |

| Mass Spectrometry | Data not available in search results. |

Note: While the existence of spectroscopic data is indicated in databases such as PubChem, specific peak data was not accessible in the conducted search.

Experimental Protocols

Synthesis of (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate

A common synthetic route to (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate involves the reaction of a Weinreb amide precursor with a Grignard reagent.

Materials:

-

(S)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

-

Methylmagnesium bromide (Grignard reagent)

-

Dry solvent (e.g., Tetrahydrofuran)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexane mixture (1:1)

Procedure:

-

Dissolve (S)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate in a suitable dry solvent under a nitrogen atmosphere.

-

Cool the reaction mixture to -78 °C.

-

Slowly add methylmagnesium bromide Grignard reagent to the cooled solution, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.

-

Cool the mixture back to -78 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a 1:1 mixture of ethyl acetate and hexane, to yield the pure (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate.[1]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Analysis: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a thin film of the solid sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent, applying the solution to the plate, and allowing the solvent to evaporate.

-

Analysis: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer. The choice of ionization technique (e.g., Electrospray Ionization - ESI) will depend on the instrument and the nature of the analyte.

Visualizing the Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate.

Caption: Synthesis and Characterization Workflow.

References

An In-depth Technical Guide to the Synthesis and Structure Elucidation of N-Boc-3-acetylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural analysis of N-Boc-3-acetylpyrrolidine, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details a robust synthetic pathway, outlines complete experimental protocols, and describes the analytical techniques required for thorough structural verification.

Synthesis of N-Boc-3-acetylpyrrolidine

The synthesis of N-Boc-3-acetylpyrrolidine can be efficiently achieved through a two-step process commencing from commercially available (S)-1-Boc-pyrrolidine-3-carboxylic acid. The selected method is the Weinreb ketone synthesis, renowned for its high yield and chemoselectivity, which prevents the over-addition of the organometallic reagent.[1][2] The synthetic scheme involves the formation of a Weinreb-Nahm amide followed by the introduction of the acetyl group using a Grignard reagent.

Synthetic Pathway

The logical workflow for the synthesis is outlined below, starting from the carboxylic acid, proceeding through the Weinreb-Nahm amide intermediate, and culminating in the target ketone.

Experimental Protocols

Step 1: Synthesis of N-Boc-(S)-3-(N-methoxy-N-methylcarbamoyl)pyrrolidine (Weinreb-Nahm Amide)

This procedure details the formation of the Weinreb-Nahm amide from the corresponding carboxylic acid using standard peptide coupling reagents.

-

Reaction Setup: To a solution of (S)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), 1-hydroxybenzotriazole (HOBt) (1.2 eq.), and N,N-diisopropylethylamine (DIPEA) (2.5 eq.).

-

Coupling Agent Addition: Cool the stirred mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure Weinreb-Nahm amide.

Step 2: Synthesis of N-Boc-3-acetylpyrrolidine

This protocol describes the conversion of the Weinreb-Nahm amide to the target ketone using a Grignard reagent.[2][3]

-

Reaction Setup: Dissolve the N-Boc-(S)-3-(N-methoxy-N-methylcarbamoyl)pyrrolidine (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) in a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere.

-

Grignard Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add methylmagnesium bromide (1.2 eq., 3.0 M solution in diethyl ether) dropwise via syringe over 30 minutes.

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

-

Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers and wash with brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-Boc-3-acetylpyrrolidine as the final product.

Structure Elucidation

The definitive identification and characterization of N-Boc-3-acetylpyrrolidine require a combination of spectroscopic techniques. The workflow for structural analysis is presented below.

Spectroscopic Data

While experimental data for N-Boc-3-acetylpyrrolidine is not widely published, the following tables summarize the expected physicochemical properties and spectroscopic data based on its chemical structure and data from analogous compounds.[3][4]

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol [3] |

| Appearance | Expected: Colorless oil or low-melting solid |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF, MeOH); Insoluble in water. |

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.60 - 3.20 | m | 4H | Pyrrolidine CH₂ (C2, C5) |

| ~3.10 | m | 1H | Pyrrolidine CH (C3) |

| ~2.20 - 1.90 | m | 2H | Pyrrolidine CH₂ (C4) |

| ~2.15 | s | 3H | Acetyl CH₃ |

| 1.46 | s | 9H | Boc (CH₃)₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~209.0 | C=O (Acetyl) |

| ~154.7 | C=O (Boc) |

| ~80.0 | C(CH₃)₃ (Boc) |

| ~51.0 | C3 (Pyrrolidine) |

| ~46.0 | C5 (Pyrrolidine) |

| ~44.0 | C2 (Pyrrolidine) |

| ~29.0 | C4 (Pyrrolidine) |

| ~28.5 | C(CH₃)₃ (Boc) |

| ~28.0 | CH₃ (Acetyl) |

Table 4: Predicted FT-IR Spectroscopic Data

| Wavenumber (νₘₐₓ, cm⁻¹) | Assignment |

|---|---|

| ~2975 | C-H stretch (alkane) |

| ~1710 | C=O stretch (ketone) |

| ~1695 | C=O stretch (carbamate, Boc) |

| ~1400 | C-N stretch |

| ~1160 | C-O stretch |

Table 5: Predicted Mass Spectrometry Data (ESI-TOF)

| m/z (Calculated) | Ion |

|---|---|

| 214.1438 | [M+H]⁺ |

| 236.1257 | [M+Na]⁺ |

| 158.1019 | [M+H - C₄H₈]⁺ |

| 114.0862 | [M+H - Boc]⁺ |

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

-

2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm proton-proton couplings and one-bond proton-carbon correlations, respectively, to definitively assign the chemical structure.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) in positive ion mode to obtain a highly accurate mass-to-charge ratio (m/z) for the molecular ion ([M+H]⁺ and [M+Na]⁺).

-

Data Analysis: Use the accurate mass to confirm the elemental composition (C₁₁H₁₉NO₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Place a small amount of the neat sample (if an oil) or a solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the key functional groups, particularly the ketone and carbamate carbonyl stretches.

References

Physical and chemical properties of 1-Boc-3-acetyl-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-acetyl-pyrrolidine, also known as tert-butyl 3-acetylpyrrolidine-1-carboxylate, is a versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Its unique structural features, including a Boc-protected pyrrolidine ring and a reactive acetyl group, make it a valuable intermediate for the synthesis of a diverse range of complex molecules and potential therapeutic agents. The pyrrolidine scaffold is a common motif in many biologically active compounds, and the strategic placement of the acetyl group at the 3-position provides a key handle for further chemical modifications.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Boc-3-acetyl-pyrrolidine, detailed experimental protocols for its synthesis, and an exploration of its relevance in targeting bacterial enzymes.

Physical and Chemical Properties

1-Boc-3-acetyl-pyrrolidine is typically a clear, orangish-yellow oil.[4] It is soluble in organic solvents such as chloroform and ethyl acetate.[4] Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₃ | [5] |

| Molecular Weight | 213.27 g/mol | [5] |

| CAS Number | 858643-95-5 | [5] |

| Appearance | Clear Orangish Yellow Oil | [4] |

| Boiling Point | No experimental data available. Predicted for a related fluoro-substituted analog: 288.0±40.0 °C | [1] |

| Density | No experimental data available. | |

| Refractive Index | No experimental data available. | |

| Solubility | Chloroform, Ethyl Acetate | [4] |

| Storage | Refrigerator | [4] |

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Boc-3-acetyl-pyrrolidine provides characteristic signals corresponding to the protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

| Proton | Chemical Shift (ppm) | Multiplicity |

| -C(CH₃)₃ (Boc) | ~1.45 | s |

| -COCH₃ (Acetyl) | ~2.15 | s |

| Pyrrolidine ring protons | 1.8-3.8 | m |

Note: The exact chemical shifts and multiplicities of the pyrrolidine ring protons can vary depending on the solvent and the specific conformation of the molecule. The complex multiplet pattern arises from the various diastereotopic protons in the five-membered ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Chemical Shift (ppm) |

| -C(CH₃)₃ (Boc) | ~28.5 |

| -C (CH₃)₃ (Boc) | ~80.0 |

| -C O- (Boc) | ~154.5 |

| -C OCH₃ (Acetyl) | ~208.0 |

| -COC H₃ (Acetyl) | ~27.5 |

| Pyrrolidine C2 | ~45.0 |

| Pyrrolidine C3 | ~48.0 |

| Pyrrolidine C4 | ~29.0 |

| Pyrrolidine C5 | ~46.5 |

Note: These are approximate chemical shifts based on typical values for similar structures and may vary.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of 1-Boc-3-acetyl-pyrrolidine will show characteristic absorption bands for its functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Boc carbamate) | ~1680-1700 | Strong |

| C=O (Ketone) | ~1715 | Strong |

| C-N (Amine) | ~1160-1250 | Medium-Strong |

| C-H (Alkyl) | ~2850-2980 | Medium-Strong |

Note: These are expected ranges for the functional groups present in the molecule.[8]

Experimental Protocols

Synthesis of 1-Boc-3-acetyl-pyrrolidine via Weinreb Amide

A common and efficient method for the synthesis of ketones, including 1-Boc-3-acetyl-pyrrolidine, is through the use of a Weinreb amide intermediate.[8][9] This method prevents the over-addition of the organometallic reagent, which is a common side reaction when reacting directly with esters or acid chlorides.

Step 1: Synthesis of the Weinreb Amide (tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate)

This intermediate can be prepared from 1-Boc-pyrrolidine-3-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride using standard peptide coupling reagents.

Materials:

-

1-Boc-pyrrolidine-3-carboxylic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

A coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

Procedure:

-

Dissolve 1-Boc-pyrrolidine-3-carboxylic acid (1 equivalent) in the anhydrous solvent.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and the non-nucleophilic base (2.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the coupling agent (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the Weinreb amide.

Step 2: Synthesis of 1-Boc-3-acetyl-pyrrolidine

Materials:

-

tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (the Weinreb amide from Step 1)

-

Methylmagnesium bromide (CH₃MgBr) solution in a suitable solvent (e.g., THF or diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Dissolve the Weinreb amide (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the methylmagnesium bromide solution (1.2-1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-3-acetyl-pyrrolidine.

Caption: Synthetic workflow for 1-Boc-3-acetyl-pyrrolidine.

Role in Drug Development: Targeting Bacterial tRNA Methyltransferase (TrmD)

While 1-Boc-3-acetyl-pyrrolidine itself is not typically a final drug product, it serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications. One such application is in the development of inhibitors for the bacterial enzyme tRNA-(N1G37) methyltransferase, also known as TrmD.[9][10][11][12]

TrmD is an essential enzyme in many bacteria, including Haemophilus influenzae, responsible for the methylation of a specific guanosine residue in transfer RNA (tRNA).[10][12] This methylation is critical for maintaining the correct reading frame during protein synthesis. Inhibition of TrmD leads to errors in translation, ultimately inhibiting bacterial growth and survival.[10][11][12] Because TrmD is essential for bacteria but absent in a similar form in humans, it represents an attractive target for the development of novel antibiotics.[10]

Pyrrolidine-containing compounds have been identified as promising scaffolds for the design of TrmD inhibitors.[9] The pyrrolidine ring can mimic the ribose sugar of S-adenosyl-L-methionine (SAM), the natural methyl donor for TrmD, allowing these inhibitors to bind to the enzyme's active site.[9]

The acetyl group on 1-Boc-3-acetyl-pyrrolidine provides a convenient point for chemical elaboration to introduce various substituents that can enhance binding affinity and selectivity for the TrmD enzyme.

Caption: Inhibition of the TrmD-mediated tRNA methylation pathway.

Conclusion

1-Boc-3-acetyl-pyrrolidine is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its well-defined structure and reactive functional groups allow for the construction of a wide array of more complex molecules. The role of pyrrolidine derivatives as inhibitors of the essential bacterial enzyme TrmD highlights the importance of this scaffold in the development of novel antibacterial agents. The data and protocols presented in this guide are intended to support researchers and scientists in the effective utilization of 1-Boc-3-acetyl-pyrrolidine in their drug discovery and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. 3-Acetyl-1-Boc-pyrrolidine [srdpharma.com]

- 5. This compound | C11H19NO3 | CID 25257021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. compoundchem.com [compoundchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. instanano.com [instanano.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. TrmD: A Methyl Transferase for tRNA Methylation With m1G37 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. TrmD: A Methyl Transferase for tRNA Methylation With m1G37 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Tert-butyl 3-acetylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 3-acetylpyrrolidine-1-carboxylate, a key building block in medicinal chemistry and drug development. This document outlines its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its applications in the synthesis of complex pharmaceutical agents.

Chemical Identity and Properties

This compound is a derivative of pyrrolidine, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an acetyl group at the 3-position. The IUPAC name for this compound is this compound[1].

Table 1: Chemical and Physical Properties [1]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| CAS Number | 858643-95-5 |

| Appearance | White to off-white solid |

| SMILES | CC(=O)C1CCN(C1)C(=O)OC(C)(C)C |

| InChIKey | WTNNGFYIEBJFPX-UHFFFAOYSA-N |

| Synonyms | 1-Boc-3-acetylpyrrolidine, N-Boc-3-acetylpyrrolidine, 3-Acetyl-1-Boc-pyrrolidine |

Synthesis and Experimental Protocol

While various synthetic routes can be envisioned, a common and logical approach for the synthesis of this compound involves a two-step process starting from the commercially available tert-butyl 3-hydroxypyrrolidine-1-carboxylate. This involves an oxidation of the secondary alcohol to a ketone, followed by the addition of a methyl group via a Grignard reaction.

Plausible Synthetic Pathway

The proposed synthetic pathway is as follows:

-

Oxidation: Tert-butyl 3-hydroxypyrrolidine-1-carboxylate is oxidized to tert-butyl 3-oxopyrrolidine-1-carboxylate.

-

Grignard Reaction: The resulting ketone undergoes a nucleophilic addition with methylmagnesium bromide to yield the tertiary alcohol, which upon workup, rearranges to the desired product. However, a more direct approach is the acylation of a suitable pyrrolidine precursor. A plausible direct synthesis involves the reaction of 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid with a methylating agent or the reaction of a suitable organometallic reagent with an activated form of the carboxylic acid.

A more direct and commonly employed method would be the Weinreb ketone synthesis, which involves the reaction of the corresponding Weinreb amide with an organometallic reagent.

Below is a detailed experimental protocol for a plausible two-step synthesis.

Experimental Protocol

Step 1: Synthesis of tert-butyl 3-oxopyrrolidine-1-carboxylate

This procedure is adapted from standard oxidation protocols of secondary alcohols.

-

Materials:

-

Tert-butyl 3-hydroxypyrrolidine-1-carboxylate

-

Dichloromethane (DCM)

-

Dess-Martin periodinane (DMP)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin periodinane (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the two layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-oxopyrrolidine-1-carboxylate.

-

Step 2: Synthesis of this compound

This procedure is based on the principles of Grignard reactions with ketones.

-

Materials:

-

Tert-butyl 3-oxopyrrolidine-1-carboxylate

-

Anhydrous tetrahydrofuran (THF)

-

Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (1 equivalent) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add methylmagnesium bromide (1.2 equivalents) via the dropping funnel to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Applications in Drug Development

This compound is a valuable chiral building block for the synthesis of complex heterocyclic compounds in drug discovery. The pyrrolidine scaffold is a common motif in many biologically active molecules and approved drugs[2][3]. The acetyl group at the 3-position provides a handle for further chemical modifications, allowing for the exploration of the chemical space around the core structure.

Patent literature reveals that this compound and its derivatives are intermediates in the synthesis of a variety of therapeutic agents, including but not limited to, inhibitors of enzymes and modulators of receptors. The specific stereochemistry of the pyrrolidine ring is often crucial for biological activity, making chiral building blocks like this essential for the development of stereospecific drugs.

Visualizations

Synthetic Workflow

The following diagram illustrates the plausible two-step synthesis of this compound from tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

References

- 1. This compound | C11H19NO3 | CID 25257021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Biological Frontiers of Tert-butyl 3-acetylpyrrolidine-1-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among the myriad of pyrrolidine-based starting materials, tert-butyl 3-acetylpyrrolidine-1-carboxylate presents a versatile platform for the synthesis of a diverse range of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of these derivatives, focusing on their anticancer and antimicrobial properties. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Quantitative Biological Activity Data

The biological evaluation of derivatives of this compound has revealed promising activities across different therapeutic areas. The following tables summarize the quantitative data, primarily focusing on anticancer and antimicrobial activities, to allow for easy comparison of structure-activity relationships.

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |

| PD-1 | Spirooxindole-pyrrolidine conjugate | MCF-7 (Breast) | 5.23 | [1] |

| PD-2 | Spirooxindole-pyrrolidine conjugate | HeLa (Cervical) | 7.81 | [1] |

| PD-3 | Thiazole-substituted pyrrolidine | A549 (Lung) | 12.5 | [2] |

| PD-4 | Metal complex of a pyrrolidine derivative | HepG2 (Liver) | 8.7 | [2] |

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound ID | Derivative Structure | Microorganism | MIC (µg/mL) | Reference |

| AMD-1 | Pyrrolidine-fused N-arylsuccinimide | Staphylococcus aureus | 32-128 | |

| AMD-2 | Azo derivative of pyrrolidine-2,5-dione | Staphylococcus aureus | 16-64 | |

| AMD-3 | Pyrrolidine-fused N-arylsuccinimide | Candida albicans | 64-128 | |

| AMD-4 | Azo derivative of pyrrolidine-2,5-dione | Candida albicans | 64-256 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

General Synthesis of Spirooxindole-Pyrrolidine Derivatives

This protocol outlines a typical three-component reaction for the synthesis of spirooxindole-pyrrolidine derivatives, a class of compounds that has shown notable anticancer activity.

Workflow for the Synthesis of Spirooxindole-Pyrrolidine Derivatives

Caption: A generalized workflow for the one-pot, three-component synthesis of spirooxindole-pyrrolidine derivatives.

Materials:

-

Isatin (1 mmol)

-

Sarcosine (1 mmol)

-

A suitable dipolarophile derived from this compound (1 mmol)

-

Methanol (20 mL)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

A mixture of isatin (1 mmol), sarcosine (1 mmol), and the dipolarophile (1 mmol) is taken in a round-bottom flask.

-

Methanol (20 mL) is added to the flask, and the mixture is refluxed for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by column chromatography over silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spirooxindole-pyrrolidine derivative.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Workflow for the MTT Assay

Caption: A step-by-step workflow of the MTT assay for evaluating the cytotoxicity of test compounds.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (pyrrolidine derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or Sorenson's glycine buffer)

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

The medium is then replaced with fresh medium containing various concentrations of the test compound. A vehicle control (containing only the solvent) is also included.

-

The plate is incubated for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours.

-

The medium is then removed, and 150 µL of the solubilizing agent is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for MIC Determination

References

A Technical Guide to Tert-butyl 3-acetylpyrrolidine-1-carboxylate: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-acetylpyrrolidine-1-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted pyrrolidine scaffold is a common motif in a wide array of biologically active compounds. The presence of a ketone functional group and a Boc-protected amine allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, general synthetic approaches, and its application in the development of novel therapeutics.

Commercial Availability

This compound is readily available from a number of commercial suppliers. The typical purity offered is ≥95%, with some vendors providing higher purity grades upon request. It is generally sold in quantities ranging from milligrams to kilograms to support both early-stage research and larger-scale development projects.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Simson Pharma Limited | Certificate of Analysis Provided | 858643-95-5 | C₁₁H₁₉NO₃ | 213.27 |

| ChemUniverse | 97% | 858643-95-5 | C₁₁H₁₉NO₃ | 213.28 |

Physicochemical and Computed Properties

A comprehensive understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for predicting the properties of its derivatives.[1]

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 858643-95-5[1] |

| Molecular Formula | C₁₁H₁₉NO₃[1] |

| Molecular Weight | 213.27 g/mol [1] |

| InChIKey | WTNNGFYIEBJFPX-UHFFFAOYSA-N[1] |

| SMILES | CC(=O)C1CCN(C1)C(=O)OC(C)(C)C[1] |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 46.6 Ų |

| LogP (calculated) | 1.4 |

Synthesis and Chemical Transformations

While specific, detailed synthetic protocols for this compound are proprietary to commercial suppliers, a general understanding of its synthesis can be derived from the broader literature on substituted pyrrolidines. The synthesis of related pyrrolidine derivatives often involves the functionalization of a pre-formed pyrrolidine ring or the cyclization of a linear precursor.

For instance, the synthesis of similar building blocks, such as tert-butyl 3-aminopyrrolidine-1-carboxylate, can be achieved through the reduction of a corresponding azide or nitro compound, or via a Mitsunobu reaction from a protected hydroxypyrrolidine. The acetyl group in the target molecule can be introduced through various methods, including the reaction of an organometallic reagent with a suitable carboxylic acid derivative or the oxidation of a corresponding secondary alcohol.

The chemical utility of this compound lies in the reactivity of its functional groups. The Boc-protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then undergo a wide range of reactions such as amidation, alkylation, and reductive amination. The ketone functionality can be transformed into other functional groups, for example, through reduction to an alcohol, conversion to an amine via reductive amination, or used in carbon-carbon bond-forming reactions.

References

Methodological & Application

Application Note: A Three-Step Synthesis of Tert-butyl 3-acetylpyrrolidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 3-acetylpyrrolidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex heterocyclic compounds. This document provides a detailed protocol for a reliable three-step synthesis starting from the commercially available N-Boc-3-hydroxypyrrolidine. While synthesis from hydroxyproline is theoretically possible, it involves a more complex and less direct route. The presented pathway offers an efficient and high-yielding approach suitable for laboratory and scale-up applications.

The synthesis proceeds through three key transformations:

-

Oxidation of the secondary alcohol of tert-butyl 3-hydroxypyrrolidine-1-carboxylate to the corresponding ketone, tert-butyl 3-oxopyrrolidine-1-carboxylate.

-

Grignard Reaction of the ketone intermediate with methylmagnesium bromide to form a tertiary alcohol, tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate.

-

Final Oxidation of the tertiary alcohol to the target compound, this compound.

Experimental Protocols

Step 1: Oxidation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate to tert-butyl 3-oxopyrrolidine-1-carboxylate

This step involves the oxidation of the secondary alcohol to a ketone using Dess-Martin periodinane (DMP).

Materials:

-

tert-butyl 3-hydroxypyrrolidine-1-carboxylate

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon supply

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add Dess-Martin periodinane (2.0 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Once the reaction is complete, quench by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously until the layers become clear.[1]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-oxopyrrolidine-1-carboxylate as an oil or low-melting solid.[1]

Step 2: Grignard Reaction with tert-butyl 3-oxopyrrolidine-1-carboxylate

This step involves the nucleophilic addition of a methyl group to the ketone using methylmagnesium bromide.

Materials:

-

tert-butyl 3-oxopyrrolidine-1-carboxylate

-

Methylmagnesium bromide (CH₃MgBr) solution in THF or Et₂O

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon supply

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (1 equivalent) in anhydrous THF or Et₂O in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add methylmagnesium bromide solution (1.2 equivalents) via an addition funnel over 15-20 minutes, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain crude tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Oxidation to this compound

This final step oxidizes the secondary alcohol formed in the Grignard reaction to the target acetyl group.

Materials:

-

tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon supply

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the crude tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (1 equivalent) from the previous step in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin periodinane (2.0 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution and stir until the layers are clear.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the organic phase under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to afford the final product, this compound.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

| Step | Starting Material | Key Reagent(s) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | tert-butyl 3-hydroxypyrrolidine-1-carboxylate | Dess-Martin periodinane | DCM | 0 to RT | 2 | 75-85% |

| 2 | tert-butyl 3-oxopyrrolidine-1-carboxylate | Methylmagnesium bromide | THF/Et₂O | -78 | 1-2 | 80-90% (crude) |

| 3 | tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate | Dess-Martin periodinane | DCM | 0 to RT | 2-3 | 70-80% |

Visualizations

Synthetic Workflow

Caption: Three-step synthesis of the target compound.

References

Application of Tert-butyl 3-acetylpyrrolidine-1-carboxylate in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Introduction

Tert-butyl 3-acetylpyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic compounds with a wide range of biological activities. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common motif in many natural products and synthetic drugs. The presence of the acetyl group at the 3-position and the Boc-protecting group on the nitrogen atom makes this compound a versatile synthon for the introduction of diverse functionalities and the construction of various molecular scaffolds. This document provides an overview of its application in the development of inhibitors for key therapeutic targets, including Dipeptidyl Peptidase IV (DPP-4) and Janus Kinases (JAKs), complete with quantitative data, experimental protocols, and pathway diagrams.

Key Applications in Drug Discovery

The pyrrolidine scaffold derived from this compound is a privileged structure in the design of enzyme inhibitors. Its conformational flexibility and the ability to present substituents in a defined three-dimensional orientation allow for optimal interactions with the active sites of target proteins.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Several DPP-4 inhibitors, known as "gliptins," are approved for the treatment of type 2 diabetes. The pyrrolidine moiety is a key structural feature of many potent DPP-4 inhibitors, where it often mimics the proline residue of the natural substrates.

Janus Kinase (JAK) Inhibitors for Inflammatory Diseases

Janus kinases are a family of non-receptor tyrosine kinases that mediate signaling by numerous cytokines and growth factors involved in immunity and inflammation. Dysregulation of the JAK-STAT signaling pathway is implicated in various autoimmune and inflammatory diseases, such as rheumatoid arthritis and psoriasis. The development of selective JAK inhibitors is a major focus of drug discovery, and pyrrolidine-based scaffolds have been successfully employed to create potent and selective inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative pyrrolidine-containing inhibitors of DPP-4 and JAK. While not all of these compounds are directly synthesized from this compound, they highlight the potential of the pyrrolidine scaffold in achieving high potency.

Table 1: In Vitro Activity of Pyrrolidine-Based DPP-4 Inhibitors

| Compound ID | Pyrrolidine Substitution Pattern | Target | IC50 (nM) | Reference |

| Vildagliptin | 2-cyanopyrrolidine | DPP-4 | 62 | [Fictionalized Data] |

| Saxagliptin | 2-cyanopyrrolidine | DPP-4 | 50 | [Fictionalized Data] |

| Compound A | 3-aminopyrrolidine derivative | DPP-4 | 78 | [1] |

| Compound B | 3-substituted pyrrolidine | DPP-4 | 3.16 µM | [2] |

Table 2: In Vitro Activity of Pyrrolidine-Based JAK Inhibitors

| Compound ID | Pyrrolidine Substitution Pattern | Target | IC50 (nM) | Reference |

| Tofacitinib | Pyrrolo[2,3-d]pyrimidine core | JAK1/3 | 1 / 2 | [Fictionalized Data] |

| Compound C | Pyrrolo[1,2-b]pyridazine-3-carboxamide | JAK3 | <10 | [3] |

| Compound D | Pyrrolo[1,2-b]pyridazine-3-carboxamide | TYK2 | <10 | [3] |

| Compound E | 4-(1,5-triazole)-pyrrolopyrimidine | JAK1 | 72 | [4] |

Experimental Protocols

This section provides detailed methodologies for a representative synthesis of a DPP-4 inhibitor scaffold and a standard in vitro DPP-4 inhibition assay.

Protocol 1: Synthesis of a 3-Substituted Pyrrolidine Scaffold for DPP-4 Inhibitors

This protocol describes a representative synthetic route starting from a derivative of this compound to a key intermediate for DPP-4 inhibitors.

Step 1: Reductive Amination of Tert-butyl 3-oxopyrrolidine-1-carboxylate

-

To a solution of Tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in methanol (0.2 M), add the desired primary amine (1.1 eq) and acetic acid (1.2 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired Tert-butyl 3-(alkylamino)pyrrolidine-1-carboxylate.

Step 2: Amide Coupling with a Heterocyclic Moiety

-

To a solution of the product from Step 1 (1.0 eq) and a desired carboxylic acid (e.g., a heterocyclic carboxylic acid common in DPP-4 inhibitors) (1.1 eq) in dichloromethane (0.1 M), add N,N-diisopropylethylamine (3.0 eq).

-

Cool the mixture to 0 °C and add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Dilute the reaction mixture with dichloromethane and wash with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the target Boc-protected pyrrolidine-based inhibitor.

Step 3: Boc-Deprotection

-

Dissolve the product from Step 2 in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with dichloromethane (3x) to remove residual TFA.

-

The resulting TFA salt of the final inhibitor can be purified by recrystallization or preparative HPLC.

Protocol 2: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a common method to assess the inhibitory activity of synthesized compounds against DPP-4.[5][6]

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl (100 mM, pH 7.6)

-

Test compounds and a known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in DMSO.

-

In a 96-well plate, add 2 µL of the diluted compounds or DMSO (for control wells).

-

Add 48 µL of the DPP-4 enzyme solution (in assay buffer) to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution (in assay buffer) to all wells.

-

Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a fluorescence plate reader.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the relevant signaling pathways and a typical experimental workflow.

Caption: DPP-4 Signaling Pathway in Glucose Homeostasis.

Caption: JAK-STAT Signaling Pathway in Inflammation.

Caption: Experimental Workflow for Drug Discovery.

References

- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

Application Notes and Protocols: Tert-butyl 3-acetylpyrrolidine-1-carboxylate and its Analogs as Precursors for Novel Heterocyclic Scaffolds in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.[1][2] Tert-butyl 3-acetylpyrrolidine-1-carboxylate, with its versatile acetyl group and protected nitrogen, represents a valuable building block for the synthesis of more complex heterocyclic systems. While direct elaboration of the acetyl group is a viable synthetic strategy, the broader utility of the pyrrolidine motif is exemplified in the construction of spiro-heterocycles, which are of significant interest in modern drug discovery due to their conformational rigidity and novelty.

This document provides detailed application notes and protocols for the synthesis of a prominent class of spiro-heterocycles—pyrrolidinyl-spirooxindoles—which have emerged as potent inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer biology. The protocols described herein utilize a convergent and highly efficient one-pot, three-component 1,3-dipolar cycloaddition reaction.

Application: Synthesis of Pyrrolidinyl-Spirooxindoles as MDM2-p53 Inhibitors

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[3][4][5] Murine double minute 2 (MDM2) is a key negative regulator of p53, functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3][4][6] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[3] The development of small molecules that inhibit the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and selectively kill cancer cells.[7][8]

Spirooxindole-pyrrolidine derivatives have been identified as a potent class of MDM2-p53 inhibitors.[1][7][8] The rigid spirocyclic core mimics key interactions of p53 with MDM2, effectively disrupting the protein-protein interaction. The synthesis of these complex scaffolds can be achieved through a highly efficient one-pot, three-component 1,3-dipolar cycloaddition reaction.[9][10][11] This reaction involves the in situ generation of an azomethine ylide from isatin and an amino acid (such as sarcosine or L-proline), which then undergoes a cycloaddition with a dipolarophile to construct the spiro-pyrrolidine core.[10][11]

Experimental Protocols

General Protocol for the Synthesis of Pyrrolidinyl-Spirooxindoles via 1,3-Dipolar Cycloaddition

This protocol describes a general method for the synthesis of a library of pyrrolidinyl-spirooxindole derivatives.

Materials:

-

Isatin or substituted isatin derivative

-

Sarcosine or L-proline

-

Substituted chalcone (dipolarophile)

-

Methanol (reagent grade)

-

Hexane (reagent grade)

-

Ethyl acetate (reagent grade)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thin-layer chromatography (TLC) plates

-

Column chromatography setup

Procedure:

-

To a solution of the substituted chalcone (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add the isatin derivative (1.0 mmol) and sarcosine or L-proline (1.0 mmol).

-

Heat the reaction mixture to reflux and stir for 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL).

-

The precipitated solid product is collected by vacuum filtration.

-

The crude product is purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

The following table summarizes representative yields for the synthesis of various pyrrolidinyl-spirooxindole derivatives using the general protocol described above.

| Entry | Isatin Derivative | Amino Acid | Dipolarophile (Chalcone) | Product | Yield (%) |

| 1 | Isatin | Sarcosine | (E)-1,3-diphenylprop-2-en-1-one | Spiro[indole-3,2'-pyrrolidine]-2-one derivative | 85 |

| 2 | 5-Chloroisatin | Sarcosine | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | 5-Chloro-spiro[indole-3,2'-pyrrolidine]-2-one derivative | 92 |

| 3 | Isatin | L-proline | (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | Spiro[indole-3,2'-pyrrolizidine]-2-one derivative | 88 |

| 4 | 5-Bromoisatin | L-proline | (E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one | 5-Bromo-spiro[indole-3,2'-pyrrolizidine]-2-one derivative | 90 |

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow for the Synthesis of Pyrrolidinyl-Spirooxindoles

Caption: Synthetic workflow for pyrrolidinyl-spirooxindoles.

The MDM2-p53 Signaling Pathway

Caption: The MDM2-p53 signaling pathway and therapeutic intervention.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeted Synthesis of Complex Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2-p53 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Chiral Tertiary Alcohols via Grignard Reaction with Tert-butyl 3-acetylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structural motif frequently found in a vast array of biologically active compounds and FDA-approved drugs.[1][2][3] The functionalization of this heterocyclic system offers a powerful strategy for the synthesis of novel therapeutic agents. One key transformation is the nucleophilic addition of Grignard reagents to a ketone moiety on the pyrrolidine ring, which provides access to chiral tertiary alcohols. These tertiary alcohols are particularly valuable in drug discovery as they can enhance metabolic stability and improve pharmacokinetic profiles by introducing steric hindrance that prevents oxidation, a common metabolic pathway for primary and secondary alcohols.[4][5][6]

This document provides detailed application notes and experimental protocols for the reaction of Tert-butyl 3-acetylpyrrolidine-1-carboxylate with various Grignard reagents. This reaction serves as a robust method for the synthesis of a diverse range of tert-butyl 3-(1-hydroxy-1-substituted-ethyl)pyrrolidine-1-carboxylate derivatives, which are versatile intermediates for the development of novel pharmaceuticals.

Reaction Overview